molecular formula C12H14N2O2 B5684596 2-[(3-methyl-2-butenoyl)amino]benzamide

2-[(3-methyl-2-butenoyl)amino]benzamide

Cat. No. B5684596
M. Wt: 218.25 g/mol
InChI Key: QUBSGMHVLICNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-2-butenoyl)amino]benzamide is a chemical compound that is commonly referred to as Boc-3-amino-4-methylbenzoic acid. It is a synthetic intermediate used in the production of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.

Mechanism of Action

The exact mechanism of action of Boc-3-amino-4-methylbenzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. This results in the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Boc-3-amino-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, Boc-3-amino-4-methylbenzoic acid has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

The synthesis of Boc-3-amino-4-methylbenzoic acid is a well-established process, and the compound is readily available for research purposes. This makes it a valuable tool for scientific research. However, there are some limitations to the use of Boc-3-amino-4-methylbenzoic acid in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research involving Boc-3-amino-4-methylbenzoic acid. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the compound. Additionally, further research is needed to fully understand the mechanism of action of Boc-3-amino-4-methylbenzoic acid and its potential applications in other areas of medicine and biology.

Synthesis Methods

Boc-3-amino-4-methylbenzoic acid is synthesized through a multi-step process involving the reaction of 3-methyl-2-butenoyl chloride with 3-aminobenzoic acid. The resulting intermediate is then treated with Boc anhydride to yield the final product. The synthesis of Boc-3-amino-4-methylbenzoic acid is a well-established process, and the compound is readily available for research purposes.

Scientific Research Applications

Boc-3-amino-4-methylbenzoic acid has been used extensively in scientific research, particularly in the development of anti-cancer and anti-inflammatory drugs. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Boc-3-amino-4-methylbenzoic acid has been used in the synthesis of various other pharmaceuticals, including antibiotics and antiviral drugs.

properties

IUPAC Name

2-(3-methylbut-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSGMHVLICNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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